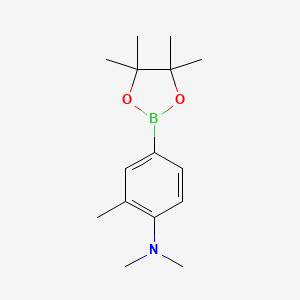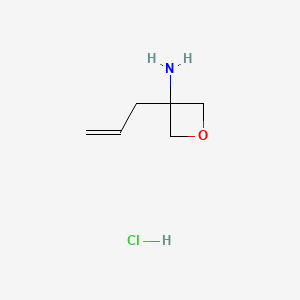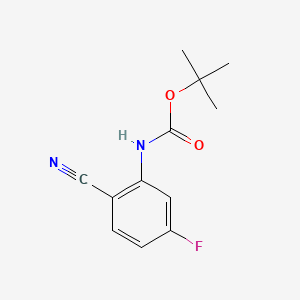
tert-butyl N-(2-cyano-5-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-cyano-5-fluorophenyl)carbamate: is an organic compound with the molecular formula C12H13FN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a cyano group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-5-fluorophenyl)carbamate typically involves the reaction of 2-cyano-5-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or fluorophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-cyano-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl moiety play crucial roles in binding to target proteins or enzymes. The compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-butyl N-(2-bromo-5-fluorophenyl)carbamate
- tert-butyl N-(2-amino-5-fluorophenyl)carbamate
- tert-butyl N-(2-chloro-5-fluorophenyl)carbamate
Comparison: tert-butyl N-(2-cyano-5-fluorophenyl)carbamate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The fluorine atom also contributes to its stability and lipophilicity, enhancing its potential as a drug candidate.
Propiedades
Fórmula molecular |
C12H13FN2O2 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-cyano-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
AYTZVDJQKOGMIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



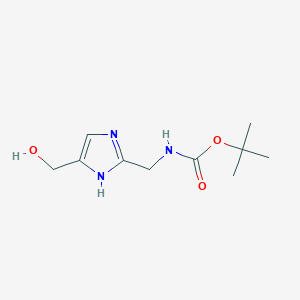
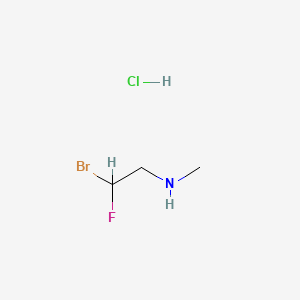
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
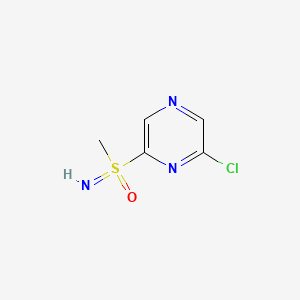
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)

